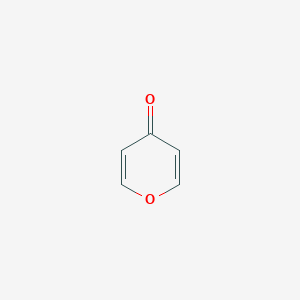

4H-Pyran-4-one

Description

Properties

IUPAC Name |

pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQUWLDCFXOXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148352 | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-97-4 | |

| Record name | 4H-Pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4H-Pyran-4-one: A Core Scaffold in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4H-Pyran-4-one, a heterocyclic organic compound, serves as a pivotal structural motif in a vast array of natural products and synthetic molecules. Its unique electronic and structural features make it a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its chemical reactivity, with a focus on synthetically important reactions, and explores the significant biological activities of its derivatives, particularly in the context of cancer therapeutics through the inhibition of cyclin-dependent kinase 2 (CDK2) and the subsequent induction of apoptosis. Detailed experimental protocols for key synthesis and analytical techniques are also provided to facilitate practical application in a research setting.

Basic Structure and Physicochemical Properties

This compound, also known as γ-pyrone, is a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. Its chemical formula is C₅H₄O₂.[1] The conjugated system of double bonds and the lone pairs of the ether oxygen atom contribute to its aromatic character, influencing its stability and reactivity.

Molecular Structure

The structure of this compound is characterized by a planar ring system. The IUPAC name for this compound is pyran-4-one.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₂ | [1] |

| Molecular Weight | 96.08 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 32-34 °C | |

| Boiling Point | 210-215 °C | |

| IUPAC Name | pyran-4-one | [1] |

| Synonyms | γ-Pyrone, 4-Pyrone | [1] |

Synthesis of this compound

The most common and established laboratory synthesis of this compound involves the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Chelidonic Acid

Materials:

-

Chelidonic acid

-

Heat source (e.g., sand bath, heating mantle)

-

Distillation apparatus

Procedure:

-

Place dry chelidonic acid into a round-bottom flask.

-

Assemble a distillation apparatus with the flask.

-

Heat the flask gently and evenly.

-

As the temperature rises, chelidonic acid will decarboxylate, and this compound will distill over.

-

Collect the distillate, which is crude this compound.

-

The crude product can be purified by redistillation or recrystallization.

Spectroscopic Properties

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | δ ~7.8 ppm (d, 2H, H-2, H-6), ~6.4 ppm (d, 2H, H-3, H-5) | [2] |

| ¹³C NMR | δ ~175 ppm (C=O), ~145 ppm (C-2, C-6), ~117 ppm (C-3, C-5) | [3] |

| IR (cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch), ~1350 (C-O-C stretch) | [4] |

Experimental Protocols for Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the this compound sample in the appropriate deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube and carefully place it in the NMR spectrometer's spinner.

-

Lower the sample into the magnet.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, ensuring proper tuning, locking, and shimming for optimal resolution.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Spatula

-

Agate mortar and pestle (for KBr pellets)

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.

Chemical Reactivity

The conjugated enone system in this compound dictates its reactivity, making it susceptible to both nucleophilic attack and cycloaddition reactions.

Michael Addition

As a Michael acceptor, this compound can undergo 1,4-conjugate addition with various nucleophiles. Strong nucleophiles, such as Grignard reagents, tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles, often in the presence of a copper catalyst, can be directed towards 1,4-addition.[5][6]

Diels-Alder Reaction

This compound can act as a dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[7][8] The reactivity is enhanced by the electron-withdrawing nature of the carbonyl group. It reacts with conjugated dienes to form bicyclic adducts, providing a powerful tool for the synthesis of complex polycyclic systems.

Biological Significance and Drug Development Applications

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. A particularly promising area of research is their role as inhibitors of cyclin-dependent kinases (CDKs).

Inhibition of CDK2 and Induction of Apoptosis

Many cancer cells exhibit dysregulated cell cycle control, often involving the overexpression of CDKs. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates genes required for DNA replication, driving the cell into S phase.

Certain this compound derivatives have been shown to be potent inhibitors of CDK2. By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint. This sustained cell cycle arrest can trigger the intrinsic pathway of apoptosis, culminating in the activation of effector caspases, such as caspase-3, which execute programmed cell death.

Signaling Pathway Diagram

Caption: Inhibition of the CDK2 pathway by this compound derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in various scientific fields, most notably in drug discovery and development. Its accessible synthesis, well-defined spectroscopic signature, and versatile reactivity make it an attractive scaffold for the generation of novel molecules with potent biological activities. The ability of its derivatives to modulate key cellular processes, such as the cell cycle and apoptosis, underscores its importance as a lead structure for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers aiming to explore and exploit the chemical and biological properties of this remarkable core structure.

References

- 1. This compound | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(108-97-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(108-97-4) 13C NMR [m.chemicalbook.com]

- 4. This compound(108-97-4) IR Spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

The 4H-Pyran-4-One Scaffold: A Technical Guide to its History, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran-4-one, or γ-pyrone, scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological and industrial importance. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies associated with the this compound core. It details seminal discoveries, presents key experimental protocols, and tabulates crucial quantitative data to serve as a valuable resource for researchers in the field. Furthermore, this guide illustrates the critical role of this compound derivatives in modulating key signaling pathways, providing a foundation for future drug discovery and development endeavors.

A Journey Through Time: The History and Discovery of the this compound Scaffold

The story of the this compound scaffold is one of gradual revelation, beginning with the isolation of its derivatives from natural sources and culminating in its establishment as a versatile synthetic building block.

Early Encounters: Natural Products Pave the Way

Long before the parent molecule was synthesized, chemists were isolating and characterizing naturally occurring compounds containing the this compound core. These discoveries were instrumental in sparking interest in this heterocyclic system.

-

Maltol and Kojic Acid: Two of the most well-known early examples are maltol and kojic acid. Maltol, with its characteristic caramel-like aroma, was discovered in the 19th century and is found in roasted malt, from which it derives its name. Kojic acid was first isolated in the early 20th century from the fungus Aspergillus oryzae, used in the fermentation of sake. The presence of the γ-pyrone ring in these readily available natural products provided an early impetus for chemists to understand its structure and reactivity.

The Dawn of Synthesis: From Derivatives to the Parent Scaffold

While nature provided the inspiration, the laboratory was where the systematic exploration of the this compound scaffold began.

-

First Mention of a Derivative (1884-1885): The first mention of a synthetic this compound derivative, ethyl comanate, appeared in the literature in 1884, with its synthesis from monoethyl chelidonate reported in 1885.

-

The First Synthesis of a Pyrone Ring (1891): The seminal work of J. Norman Collie in 1891 is widely recognized as the first synthesis of a 2-pyrone, a close isomer of the 4-pyrone. His work on the condensation of esters with aldehydes and ketones laid the foundation for pyrone chemistry.

-

The Parent 4H-Pyran (1962): The parent, unsubstituted 4H-pyran was not isolated and characterized until 1962, via the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1] This compound proved to be unstable, particularly in the presence of air.[1]

-

Tetrahydro-4H-pyran-4-one: The saturated analogue, tetrahydro-4H-pyran-4-one, has a history that traces back to the early 20th century within broader investigations into oxygen-containing heterocycles.[2] Its stability compared to the unsaturated parent made it a more accessible target for early synthetic chemists.[2]

Chelidonic Acid: A Key Precursor

A pivotal molecule in the history of this compound is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This dicarboxylic acid, which can be isolated from plants of the Chelidonium genus, serves as a direct and crucial precursor to the parent this compound through thermal decarboxylation. The development of efficient methods for the synthesis and subsequent decarboxylation of chelidonic acid was a significant milestone in making the this compound scaffold readily accessible for further study.

Synthetic Methodologies: Constructing the this compound Core

A variety of synthetic strategies have been developed to construct the this compound ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Chelidonic Acid: The Decarboxylation Route

This is one of the most direct methods for the synthesis of the parent this compound.

Objective: To synthesize this compound by the thermal decarboxylation of chelidonic acid.

Materials:

-

Chelidonic acid

-

Heating mantle or sand bath

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum source (optional)

Procedure:

-

Place dry chelidonic acid in a round-bottom flask.

-

Assemble a distillation apparatus.

-

Heat the flask gently at first, then increase the temperature to the melting point of chelidonic acid (approximately 262 °C).

-

The chelidonic acid will decompose, evolving carbon dioxide, and the this compound product will distill over.

-

Collect the distillate, which will solidify upon cooling.

-

The product can be further purified by recrystallization or sublimation.

Expected Yield: Moderate to good, depending on the scale and efficiency of the distillation.

Modern Synthetic Approaches

Numerous other methods have been developed for the synthesis of substituted 4H-pyran-4-ones, often offering greater flexibility and control over the final product. These include:

-

Cyclization of 1,3,5-Tricarbonyl Compounds: A common strategy for forming the pyrone ring.

-

From Dehydroacetic Acid: This readily available starting material can be converted to 2,6-dimethyl-4H-pyran-4-one.

-

Multi-component Reactions: One-pot reactions involving an aldehyde, a β-dicarbonyl compound, and a source of two additional carbons have become popular for their efficiency in generating diverse libraries of this compound derivatives.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound and a representative synthetic method.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.7 (d, 2H), 6.4 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 179.0 (C=O), 155.0 (C-O), 118.0 (C=C) |

| IR (KBr) | ν 1660 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=C stretch) |

| Mass Spectrometry (EI) | m/z 96 (M⁺) |

Table 2: Yields of Substituted 4H-Pyran-4-ones via a Multi-component Reaction

| Aldehyde | β-Dicarbonyl Compound | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | 85 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 88 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 82 |

| Benzaldehyde | Acetylacetone | 90 |

Biological Significance and Signaling Pathways

Derivatives of this compound exhibit a remarkable range of biological activities, and understanding their mechanisms of action is a key area of research.

Maltol: A Modulator of Inflammatory and Oxidative Stress Pathways

Maltol has been shown to possess anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and Nrf2/HO-1.

Kojic Acid: An Inhibitor of Melanogenesis

Kojic acid is widely used in the cosmetics industry for its skin-lightening properties. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Conclusion and Future Perspectives

The this compound scaffold has a rich history, evolving from a curiosity found in nature to a versatile tool in the hands of synthetic chemists. Its continued prevalence in newly discovered natural products and its success as a pharmacophore in drug discovery programs underscore its enduring importance. Future research will undoubtedly focus on the development of novel, more efficient synthetic methodologies, particularly those that are environmentally benign. Furthermore, a deeper understanding of the interactions between this compound derivatives and their biological targets will continue to fuel the design of new therapeutic agents with improved efficacy and selectivity. This technical guide serves as a solid foundation for researchers embarking on or continuing their work with this remarkable and scientifically significant scaffold.

References

Natural Sources of 4H-Pyran-4-One Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4H-pyran-4-one, a core heterocyclic scaffold, are a class of naturally occurring compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their diverse biological activities, ranging from enzyme inhibition to antioxidant and anticancer effects, make them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of key this compound derivatives, detailed experimental protocols for their isolation, and an exploration of their known signaling pathways.

Key this compound Derivatives and Their Natural Occurrences

The this compound core is the foundation for a variety of natural products, with modifications to the pyran ring leading to a wide array of chemical structures and biological functions. This section details the primary natural sources of prominent derivatives.

Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a fungal metabolite primarily produced by various species of Aspergillus, particularly Aspergillus oryzae. Its production is intrinsically linked to the fermentation of certain foods.[1][2][3][4]

Natural Sources:

-

Fermented Foods: Kojic acid is a natural byproduct of the fermentation process used to produce traditional Asian foods.[1][5] This includes:

-

Soy Sauce: A fermented condiment made from soybeans, roasted grain, brine, and Aspergillus oryzae or Aspergillus sojae.[1][5]

-

Miso: A traditional Japanese seasoning produced by fermenting soybeans with salt and kōji (the fungus Aspergillus oryzae).[1]

-

Fermented Bean Paste: Various fermented bean pastes used in Asian cuisine.[1]

Maltol

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound known for its sweet, caramel-like aroma. It is found in a variety of plant sources and is also formed during the heating of carbohydrates.[6][7][8]

Natural Sources:

-

Trees:

-

Roasted and Heated Foods: Maltol is produced during the pyrolysis of sugars and is therefore present in:

-

Other Plants: Maltol has been identified in various other plants, including chicory, clover, ginseng, and licorice.[6][7]

Meconic Acid

Meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a dicarboxylic acid primarily found in the latex of certain species of the poppy family.

Natural Sources:

-

Papaver somniferum (Opium Poppy): Meconic acid is a significant component of opium, the dried latex obtained from the seed capsules of the opium poppy.[9]

Flavonoids

Flavonoids are a large and diverse class of plant secondary metabolites that includes many compounds with a this compound (or its dihydro- or benzo- derivatives) core structure, such as flavones, flavonols, and isoflavones. They are ubiquitously present in the plant kingdom.

Natural Sources:

-

Fruits and Vegetables: A wide variety of fruits and vegetables are rich in flavonoids.

-

Medicinal Plants: Many traditional medicinal plants owe their therapeutic effects to their high flavonoid content.

Quantitative Data on Natural Occurrences

The concentration of this compound derivatives in their natural sources can vary significantly depending on factors such as the specific species, growing conditions, and processing methods. The following tables summarize available quantitative data.

| This compound Derivative | Natural Source | Concentration | Reference |

| Kojic Acid | Fermented Foods | ||

| Vinegar | 5.69 - 2272 µg/kg | [6] | |

| Liquor | Detected | [6] | |

| Sauce | Detected | [6] | |

| Soy Sauce | Detected | [6] | |

| Fermented Soya Bean | Detected | [6] | |

| Fermented Bean Curd | Detected | [6] | |

| Maltol | Rambutan Juice (Nephelium lappaceum) | 53.79 µg/L | [7] |

| Red Ginseng (Panax ginseng) | High concentrations | ||

| Meconic Acid | Opium (Papaver somniferum) | Approximately 5% by weight | [10] |

Experimental Protocols for Extraction and Isolation

The following protocols provide detailed methodologies for the extraction and isolation of key this compound derivatives from their natural sources.

Protocol 1: Extraction and Isolation of Kojic Acid from Aspergillus Fermentation Broth

Objective: To isolate crystalline kojic acid from a liquid fermentation culture of Aspergillus oryzae.

Materials:

-

Aspergillus oryzae fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Activated carbon

-

Filter paper

-

Rotary evaporator

-

Crystallization dish

-

Beakers and flasks

Methodology:

-

Filtration: Filter the fermentation broth to remove fungal mycelia and other solid materials.

-

Solvent Extraction: a. Transfer the filtered broth to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction process two more times with fresh ethyl acetate. e. Combine the ethyl acetate extracts.

-

Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

-

Decolorization: a. Filter the dried extract to remove the sodium sulfate. b. Add a small amount of activated carbon to the extract and stir for 30 minutes to decolorize. c. Filter the mixture to remove the activated carbon.

-

Concentration and Crystallization: a. Concentrate the decolorized extract using a rotary evaporator until the volume is significantly reduced and the solution becomes saturated. b. Transfer the concentrated solution to a crystallization dish and allow it to cool slowly at room temperature, followed by refrigeration to promote crystallization.

-

Isolation and Drying: a. Collect the formed crystals by filtration. b. Wash the crystals with a small amount of cold ethyl acetate. c. Dry the crystals in a desiccator under vacuum to obtain pure kojic acid.

Protocol 2: Extraction and Isolation of Maltol from Pine Needles

Objective: To extract and isolate maltol from the needles of pine trees (Abies alba).

Materials:

-

Fresh or dried pine needles

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Anhydrous magnesium sulfate

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

-

pH paper

Methodology:

-

Preparation of Plant Material: Grind the pine needles into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: a. Place the powdered pine needles in a thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with DCM. c. Assemble the Soxhlet apparatus and heat the DCM to reflux. d. Allow the extraction to proceed for several hours until the solvent in the extractor arm runs clear.

-

Acid-Base Extraction for Purification: a. Concentrate the DCM extract using a rotary evaporator. b. Dissolve the crude extract in a fresh portion of DCM and transfer it to a separatory funnel. c. Add an equal volume of 1 M NaOH solution and shake. Maltol, being acidic, will partition into the aqueous basic layer as its sodium salt. d. Separate the aqueous layer. e. Wash the DCM layer with another portion of 1 M NaOH solution and combine the aqueous extracts. f. Acidify the combined aqueous extracts with 1 M HCl until the pH is acidic (check with pH paper). Maltol will precipitate out or can be extracted back into a fresh portion of DCM. g. Extract the acidified aqueous layer with three portions of fresh DCM.

-

Final Isolation: a. Combine the DCM extracts from the previous step. b. Dry the extract over anhydrous magnesium sulfate. c. Filter and evaporate the DCM using a rotary evaporator to obtain purified maltol.

Protocol 3: Isolation of Meconic Acid from Papaver somniferum Latex (Opium)

Objective: To isolate meconic acid from raw opium.

Materials:

-

Raw opium

-

Hot water

-

Calcium chloride (CaCl₂) solution

-

Hydrochloric acid (HCl)

-

Ethanol

-

Filter paper

-

Beakers and flasks

Methodology:

-

Initial Extraction: a. Boil a known quantity of raw opium with water for an extended period to extract the soluble components, including meconates (salts of meconic acid). b. Filter the hot solution to remove insoluble plant material.

-

Precipitation of Calcium Meconate: a. To the hot filtrate, add a solution of calcium chloride. This will cause the precipitation of calcium meconate, which is sparingly soluble in hot water. b. Allow the solution to cool, and then collect the precipitate by filtration.

-

Liberation of Meconic Acid: a. Suspend the calcium meconate precipitate in a small amount of hot water. b. Carefully add concentrated hydrochloric acid to the suspension. This will convert the calcium meconate to the more soluble meconic acid and insoluble calcium chloride.

-

Crystallization and Purification: a. Filter the hot solution to remove any remaining impurities. b. Allow the filtrate to cool slowly. Meconic acid will crystallize out. c. Collect the crystals by filtration. d. Recrystallize the crude meconic acid from hot water or a mixture of ethanol and water to obtain a purified product.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Kojic Acid: Inhibition of Tyrosinase

Kojic acid is widely known for its skin-lightening properties, which stem from its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. It acts as a competitive inhibitor of the monophenolase activity of tyrosinase and a mixed-type inhibitor of the diphenolase activity.[11] The mechanism involves the chelation of the copper ions in the active site of the enzyme, thereby preventing the binding of the natural substrate, tyrosine.[12]

Caption: Kojic acid inhibits melanin synthesis by chelating copper in the active site of tyrosinase.

Maltol: Antioxidant Activity and the Nrf2/PINK1/Parkin Pathway

Maltol exhibits significant antioxidant properties. It can act as a free radical scavenger and also upregulate endogenous antioxidant defense mechanisms. Studies have shown that maltol can promote mitophagy and inhibit oxidative stress through the Nrf2/PINK1/Parkin pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. PINK1 and Parkin are key regulators of mitophagy, the selective removal of damaged mitochondria.

Caption: Maltol's antioxidant effect via the Nrf2/PINK1/Parkin pathway.

Flavonoids: Modulation of PI3K/Akt and MAPK Signaling Pathways

Flavonoids, a broad class of this compound derivatives, are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation, including the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in chronic diseases such as cancer and neurodegenerative disorders.

Caption: Flavonoids modulate the PI3K/Akt and MAPK signaling pathways.

Conclusion

The this compound scaffold is a privileged structure in nature, giving rise to a multitude of derivatives with significant biological activities. This guide has provided an overview of the key natural sources of kojic acid, maltol, meconic acid, and the broader class of flavonoids. The detailed experimental protocols offer a starting point for researchers aiming to isolate these compounds for further study. Furthermore, the elucidation of their signaling pathways provides a foundation for understanding their mechanisms of action and for the rational design of new therapeutic agents based on these natural product leads. Continued exploration of the vast chemical diversity of the natural world will undoubtedly uncover new this compound derivatives with novel biological activities and therapeutic potential.

References

- 1. coleparmer.com [coleparmer.com]

- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrphr.org [iosrphr.org]

- 4. Flavonoid content of some medicinal plants | International Journal of Life Sciences [ijlsci.in]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Medicinal Botany - Active Plant Ingredients [fs.usda.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to the Nomenclature and IUPAC Naming of 4H-Pyran-4-one

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous communication and adherence to regulatory standards. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for 4H-Pyran-4-one and its derivatives, supplemented with experimental protocols and spectroscopic data for key compounds.

Core Principles of this compound Nomenclature

The systematic naming of this compound derivatives follows the principles of substitutive nomenclature established by IUPAC.[1][2] The foundation of the name is the parent hydride, which in this case is 4H-pyran. The "-one" suffix indicates the presence of a ketone functional group, and the locant "4-" specifies its position on the pyran ring.

Numbering the this compound Ring

The numbering of the this compound ring is fundamental to correctly assigning locants to substituents. The oxygen atom is always assigned position 1. Numbering then proceeds sequentially around the ring in a manner that gives the ketone group the lowest possible number, which is 4. This numbering scheme is fixed and serves as the basis for naming all derivatives.

Priority of Functional Groups

When a this compound ring is substituted with other functional groups, the principal functional group is chosen based on a priority order defined by IUPAC.[3][4][5][6] The principal group determines the suffix of the chemical name, while all other substituents are cited as prefixes in alphabetical order. Ketones, such as the one in the pyranone ring, have a moderate priority. For instance, a carboxylic acid group would have higher priority and the compound would be named as a carboxylic acid, with the pyranone moiety treated as a substituent. Conversely, functional groups with lower priority than ketones, such as alcohols or amines, are named as prefixes (e.g., "hydroxy-" or "amino-").

Spectroscopic and Physical Data of this compound and Derivatives

The structural characterization of this compound derivatives relies heavily on spectroscopic techniques. Below is a summary of key physical and spectroscopic data for the parent compound and a common derivative, Kojic Acid.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | C₅H₄O₂ | 96.08 | 32-34 | 210-215 | 7.7 (d, H-2,6), 6.4 (d, H-3,5) | 175.4 (C=O), 156.8 (C-2,6), 117.5 (C-3,5) | ~1660 (C=O stretch), ~1610 (C=C stretch) |

| Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) | C₆H₆O₄ | 142.11 | 152-154 | Decomposes | 8.0 (s, H-6), 6.5 (s, H-3), 4.5 (s, -CH₂OH) | 174.2 (C=O), 146.1 (C-5), 139.5 (C-2), 110.1 (C-3), 60.0 (-CH₂OH) | ~3300-3100 (O-H stretch), ~1650 (C=O stretch), ~1620 (C=C stretch) |

Experimental Protocols for the Synthesis of this compound Derivatives

The synthesis of substituted 4H-pyrans often involves multi-component reactions, which are efficient for creating molecular diversity.

General Protocol for the Three-Component Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes a general procedure for the synthesis of 2-amino-4H-pyran derivatives via a three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound.[7]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., piperidine, triethylamine, or N-methylmorpholine) (0.1 mmol)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the β-dicarbonyl compound (1 mmol), and ethanol (10 mL).

-

Add the catalyst (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4H-pyran derivative.

Synthesis of Kojic Acid Derivatives

Kojic acid is a naturally occurring this compound derivative that can be chemically modified to enhance its properties. A common modification is esterification.

Example Protocol: Synthesis of Kojic Acid Diacetate [8]

Materials:

-

Kojic acid (12 g)

-

Potassium carbonate (11 g)

-

Acetic anhydride (80 mL)

Procedure:

-

Mix kojic acid and potassium carbonate with acetic anhydride in a suitable reaction vessel.

-

Stir the mixture at 65 °C for 100 minutes under a drying tube (e.g., calcium chloride).

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.

-

The crude product can be purified by recrystallization.

Conclusion

The IUPAC nomenclature of this compound provides a systematic and unambiguous framework for naming this important class of heterocyclic compounds. A thorough understanding of the numbering of the pyran ring and the priority of functional groups is essential for the correct assignment of names to its derivatives. The synthetic protocols provided herein offer a gateway for the preparation of a variety of substituted 4H-pyrans, and the tabulated spectroscopic data serves as a valuable reference for their characterization. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. mjbas.com [mjbas.com]

- 3. benchchem.com [benchchem.com]

- 4. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KR20200136639A - Method for preparing kojic acid derivative and cosmetic composition comprising kojic acid derivative prepared therefrom - Google Patents [patents.google.com]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid, is a pivotal heterocyclic compound with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] Its gamma-pyrone scaffold serves as a valuable building block in the synthesis of more complex molecules and pharmaceutical agents.[3] This technical guide provides an in-depth overview of the primary synthetic routes to chelidonic acid, with a focus on the widely employed condensation reaction between diethyl oxalate and acetone. Detailed experimental protocols, quantitative data, and process workflows are presented to equip researchers and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction

Chelidonic acid is a naturally occurring dicarboxylic acid found in various plant species, notably in Chelidonium majus (Greater Celandine) and Saussurea controversa.[1][4] Beyond its natural origins, chemical synthesis provides a reliable and scalable route to this important intermediate. The most established synthetic pathway involves the Claisen condensation of diethyl oxalate and acetone, followed by cyclization and hydrolysis.[4] This guide will explore this method in detail, including an improved process that significantly enhances the yield.

Synthetic Pathways

The predominant method for the chemical synthesis of chelidonic acid is the reaction of diethyl oxalate with acetone in the presence of a strong base, typically sodium ethoxide. This process involves a series of condensation and cyclization reactions to form the pyran ring.

Classical Synthesis from Diethyl Oxalate and Acetone

The foundational synthesis method, as described by Claisen and later refined, involves a multi-step reaction sequence.[4] Initially, acetone reacts with one equivalent of diethyl oxalate in the presence of sodium ethoxide to form ethyl dioxovalerate. A subsequent Claisen condensation with a second equivalent of diethyl oxalate, followed by intramolecular cyclization and acidic workup, yields chelidonic acid.

Caption: Classical synthesis pathway of Chelidonic Acid.

Improved Synthesis Process

An improved, patented process offers higher yields by carefully controlling the reaction conditions, particularly the rate of acetone addition.[5] This method minimizes the formation of by-products from self-condensation of acetone.[5] By adding acetone dropwise to a mixture of sodium ethoxide and diethyl oxalate, the concentration of unreacted acetone is kept low, thus favoring the desired reaction pathway.[5]

Caption: Workflow for the improved synthesis of Chelidonic Acid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the classical and improved synthesis methods of chelidonic acid.

| Parameter | Classical Synthesis (Organic Syntheses) [4] | Improved Synthesis (US Patent 5,300,657) [5] |

| Starting Materials | Diethyl Oxalate, Acetone, Sodium Ethoxide | Diethyl Oxalate, Acetone, Sodium Ethoxide |

| Solvent | Absolute Ethanol | Anhydrous Ethanol |

| Yield | 76-79% | 90-95% |

| Reaction Temperature | Initial cooling, then heat evolution, finally 110°C for distillation | Gradual heating to 75°C, then 100°C for reflux |

| Reaction Time | ~30 min for initial reaction, 20 hours for reflux | ~1.5 hours for initial reaction, 24 hours for reflux |

| Purity (Melting Point) | 257°C (decomposes) | Not specified, but high purity implied by yield |

Table 1: Comparison of Synthesis Methods

| Reagent | Classical Synthesis (molar ratio) [4] | Improved Synthesis (molar ratio) [5] |

| Diethyl Oxalate | 2.1 | 2.3 |

| Acetone | 1.0 | 1.0 |

| Sodium Ethoxide | 2.1 | 2.1 |

| Hydrochloric Acid | Excess for neutralization and cyclization | Excess for neutralization and cyclization |

Table 2: Molar Ratios of Key Reactants

Detailed Experimental Protocols

Classical Synthesis Protocol (Adapted from Organic Syntheses)[4]

Materials:

-

Sodium (46 g, 2 mol)

-

Absolute Ethanol (700 cc)

-

Dry Acetone (58 g, 1 mol)

-

Ethyl Oxalate (310 g, 2.12 mol)

-

Concentrated Hydrochloric Acid (300 cc)

-

Cracked Ice (800 g)

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 46 g of sodium in 700 cc of absolute ethanol.

-

Initial Condensation: Cool half of the sodium ethoxide solution in a 3-liter three-necked flask until solidification begins. Add a mixture of 58 g of dry acetone and 150 g of ethyl oxalate at once with stirring. Once any turbidity appears, add the remaining hot sodium ethoxide solution along with 160 g of ethyl oxalate.

-

Formation of Sodium Derivative: Stir the mixture for about 30 minutes until it becomes practically solid.

-

Alcohol Removal: Connect the flask for distillation and heat in an oil bath at 110°C until 150 cc of alcohol has distilled. Cool the reaction mixture to 20°C.

-

Acidification: Transfer the sodium derivative to a 3-liter beaker and treat with a mixture of 300 cc of concentrated hydrochloric acid and 800 g of cracked ice, ensuring all lumps are crushed.

-

Isolation of Intermediate: Collect the creamy yellow suspension of acetonedioxalic ester on a 15-cm Büchner funnel and wash with two 50-cc portions of ice water.

-

Cyclization and Hydrolysis: Transfer the moist ester to a 2-liter round-bottomed flask with 300 cc of concentrated hydrochloric acid and heat on a steam bath for 20 hours.

-

Product Isolation: Cool the mixture to 20°C, collect the solid hydrated acid on a 10-cm Büchner funnel, and wash with two 50-cc portions of ice water.

-

Drying: Dry the product first at 100°C for two hours, and then at 160°C to a constant weight to yield 140-145 g (76-79%) of chelidonic acid.

Improved Synthesis Protocol (Adapted from US Patent 5,300,657)[5]

Materials:

-

Diethyl Oxalate (37 g, 0.253 mol)

-

Sodium Ethoxide (16.46 g, 0.232 mol)

-

Anhydrous Ethanol (50 ml)

-

Acetone (6.4 g, 0.11 mol)

-

Concentrated Hydrochloric Acid (30 ml)

-

Ice Water

Procedure:

-

Initial Mixture: In a 500 ml four-neck round-bottom flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, stir a mixture of 37 g of diethyl oxalate, 16.46 g of sodium ethoxide, and 50 ml of anhydrous ethanol under a nitrogen atmosphere.

-

Controlled Acetone Addition: Add 6.4 g of acetone dropwise to the flask over half an hour.

-

Heating: Over the next hour, slowly raise the reaction temperature to 75°C. The mixture will change color from orange to brown to yellow.

-

Neutralization: After 10-15 minutes at 75°C, cool the mixture and neutralize with hydrochloric acid.

-

Cyclization: Add 30 ml of concentrated HCl to the flask and reflux the contents for 24 hours at 100°C.

-

Product Isolation: Cool the reaction mixture to 5°C with stirring. Filter the product on a Büchner funnel and wash with a small amount of iced water.

-

Yield: The yield of chelidonic acid is reported to be 90-95%.

Conclusion

The synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid is a well-established process crucial for obtaining this versatile molecule for further applications in medicinal chemistry and materials science. While the classical method provides a reliable route, the improved process offers a significant increase in yield by carefully controlling the reaction kinetics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to synthesize chelidonic acid efficiently and in high purity. The provided workflows and reaction diagrams offer a clear visual representation of the synthetic pathways, aiding in the planning and execution of the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]

The Electronic Structure of γ-Pyrone: A Technical Guide for Researchers

An In-depth Analysis for Scientific and Drug Development Applications

Introduction: γ-Pyrone (4H-pyran-4-one) is a core heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its biological activity is intrinsically linked to its electronic properties, including molecular orbital energies, ionization potential, and electronic transitions. A thorough understanding of the electronic structure of γ-pyrone is therefore crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the experimental and theoretical studies that have elucidated the electronic landscape of this important molecule, presenting key data in a structured format and detailing the methodologies employed.

Theoretical Studies of γ-Pyrone's Electronic Structure

Computational quantum chemistry has proven to be an indispensable tool for interpreting the complex electronic behavior of γ-pyrone. A variety of high-level theoretical methods have been employed to calculate its ground-state properties, ionization energies, and excited states, providing a detailed picture that complements and explains experimental findings.

Computational Methodologies

Researchers have utilized several sophisticated computational suites and methods to model γ-pyrone. The most prominent include:

-

Gaussian Suite (G-16): This is a widely used software package for electronic structure calculations.[3]

-

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This method is particularly effective for calculating vertical ionization energies (VIEs) and describing ionic states.[3][4]

-

Algebraic Diagrammatic Construction (ADC): The third-order ADC method, IP-ADC(3), has been used to study the ionization spectrum, offering a robust interpretation of photoelectron spectra, especially where electron correlation effects are significant.[5][6]

-

Equation of Motion Coupled-Cluster (IP-EOM-CCSD): This method is equivalent to SAC-CI and provides reliable ionization potential calculations.[5][7]

-

Density Functional Theory (DFT): The long-range corrected CAM-B3LYP functional has been shown to give excellent results for determining the structure of ionic states and for input into Franck-Condon analyses.[3][8]

-

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for successfully accessing and optimizing higher energy ionic states that are difficult to model with other methods.[3][9]

-

Basis Sets: The 6-311G(d,p) and aug-cc-pVTZ basis sets are commonly used in these calculations to ensure a high level of accuracy.[3][5]

Computational Workflow for Electronic Structure Analysis

The logical flow of a typical computational study on γ-pyrone involves geometry optimization followed by the calculation of various electronic properties.

Caption: Computational workflow for γ-pyrone electronic structure studies.

Calculated Electronic Properties

The following tables summarize the key quantitative data obtained from theoretical studies.

Table 1: Calculated Vertical Ionization Energies (VIEs) for the Lowest Cationic States of γ-Pyrone (in eV).

| Method/Basis Set | 1²B₂ (nσ) | 1²B₁ (π) | 1²A₂ (π) | 2²B₁ (π) | 1²A₁ (σ) | Reference |

| IP-ADC(3)/aug-cc-pVTZ | 9.61 | 9.94 | 11.23 | - | - | [5] |

| IP-EOM-CCSD/aug-cc-pVTZ | 9.42 | 9.87 | 11.13 | - | - | [5] |

| CC3/aug-cc-pVTZ | 9.31 | 9.91 | 11.17 | - | - | [5] |

| SAC-CI/6-311G(d,p) | 9.53 | 9.77 | 11.15 | 12.01 | 13.06 | [3][4] |

Table 2: Higher Occupied Molecular Orbitals (HOMOs) of γ-Pyrone from HF/aug-cc-pVTZ Calculations.

| Molecular Orbital | Symmetry | Energy (eV) | Description |

| HOMO | 3b₁ | -8.45 | π |

| HOMO-1 | 2a₂ | -9.22 | π |

| HOMO-2 | 8b₂ | -10.12 | nσ (Carbonyl Oxygen LEP) |

| HOMO-3 | 11a₁ | -11.08 | σ |

| HOMO-4 | 7b₂ | -12.19 | σ |

| HOMO-5 | 2b₁ | -12.62 | π |

| Data sourced from Trofimov et al. (2023).[5][10] |

Table 3: Calculated Vertical Excitation Energies (VEEs) for Singlet States of γ-Pyrone.

| State Assignment | MRD-CI/TZVP (eV) | Description | Reference |

| 1¹A₂ | 4.07 | nπ* (forbidden) | [11] |

| 1¹B₂ | 5.56 | ππ | [11] |

| 2¹A₁ | 5.58 | ππ (dominant) | [11] |

| 1¹B₁ | 5.92 | σπ* | [11] |

Experimental Studies of γ-Pyrone's Electronic Structure

High-resolution spectroscopic techniques, particularly those utilizing synchrotron radiation, have been pivotal in probing the electronic structure of γ-pyrone. These experiments provide the empirical data against which theoretical models are validated.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly measures the ionization energies of a molecule by ejecting electrons with high-energy photons. Synchrotron-based PES offers high resolution, enabling the observation of fine vibrational structures associated with electronic transitions.

-

Sample Preparation: A pure sample of γ-pyrone is synthesized and its purity confirmed using ¹H and ¹³C NMR spectroscopy.[8][12]

-

Introduction: The sample is introduced into the experimental chamber as a vapor at a controlled temperature (e.g., 30 °C).[13]

-

Ionization Source: Monochromatic synchrotron radiation is used as the photon source. Experiments have been conducted at various photon energies (e.g., 30 eV for high resolution, 98 eV for wide scans) on beamlines such as the AU-UV beamline at ASTRID2, Aarhus University, Denmark.[8][13]

-

Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using a hemispherical electron energy analyzer.[4]

-

Data Acquisition: The photoelectron spectrum is recorded by plotting the number of detected electrons as a function of their binding energy (calculated from the photon energy minus the measured kinetic energy). High-resolution spectra can achieve resolutions of ~9 meV.[4]

References

- 1. Pyrone - Wikipedia [en.wikipedia.org]

- 2. 4-Pyrone - Wikipedia [en.wikipedia.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of electronic structure and ionization spectrum of γ-pyrone - Trofimov - Russian Journal of Organic Chemistry [gynecology.orscience.ru]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pure.au.dk [pure.au.dk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iris.cnr.it [iris.cnr.it]

- 13. pubs.aip.org [pubs.aip.org]

The Chemistry of 4H-Pyran-4-Ones: A Comprehensive Technical Guide for Drug Discovery

Introduction

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a wide array of natural products and synthetic compounds underscores its versatility as a pharmacophore. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth review of the chemistry of 4H-pyran-4-ones, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 4H-Pyran-4-Ones

The synthesis of the this compound core and its derivatives has been achieved through various synthetic strategies. Among the most powerful and versatile methods are one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

Multicomponent Synthesis of 2-Amino-4H-pyrans

A prevalent and efficient method for the synthesis of highly functionalized 4H-pyran derivatives is the three-component reaction involving an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a β-ketoester or a cyclic 1,3-dicarbonyl compound. This reaction typically proceeds via a tandem Knoevenagel condensation/Michael addition/cyclization sequence.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Amino-4H-pyrans

-

To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1 mmol), and ethanol (10 mL).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), to the mixture.

-

Stir the reaction mixture at room temperature or under reflux conditions.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-amino-4H-pyran derivative.[1]

A variety of catalysts and reaction conditions have been explored to optimize this transformation, including the use of ionic liquids and solvent-free mechanochemical methods.

Synthesis of Pyrano[2,3-c]pyrazoles

The 4H-pyran ring can also be annulated to other heterocyclic systems. For instance, pyrano[2,3-c]pyrazoles can be synthesized via a one-pot, four-component reaction of a β-ketoester (e.g., ethyl acetoacetate), hydrazine hydrate, an aromatic aldehyde, and malononitrile in the presence of a base like triethylamine.[1]

Biological Activities of 4H-Pyran-4-Ones

This compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the quantitative data for their anticancer, antibacterial, antifungal, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the potential of 4H-pyran-4-ones as anticancer agents. Their mechanism of action often involves the inhibition of key cell cycle regulators, such as cyclin-dependent kinase 2 (CDK2), and the induction of apoptosis.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4d | HCT-116 (Colon) | 75.1 | [1][2][3] |

| 4k | HCT-116 (Colon) | 85.88 | [1][2][3] |

| Compound 2 | A549 (Lung) | Inhibition of 46% at 30 µM | [4] |

| Pyran-derivative 16 | A549, DU145, HeLa, MCF7 | Promising Activity | [5] |

| Pyran-derivative 23 | A549, DU145, HeLa, MCF7 | Promising Activity | [5] |

2.1.1. Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

Certain this compound derivatives have been shown to exert their antiproliferative effects by inhibiting CDK2.[1][3] CDK2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and can subsequently trigger programmed cell death (apoptosis). The apoptotic cascade is often mediated by the activation of executioner caspases, such as caspase-3.[2][3]

Antibacterial and Antifungal Activity

4H-pyran-4-ones have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |

| 4g | S. aureus | 27.78 | [6] |

| 4j | S. aureus | 33.34 | [6] |

| 4g | S. epidermidis | 30.32 | [6] |

| 4j | S. epidermidis | 33.34 | [6] |

| 5d | S. aureus (clinical isolate) | 32 | [7] |

| 5d | S. pyogenes (clinical isolate) | 64 | [7] |

| 4l | S. pneumoniae | 125 | [8] |

| 4l | E. coli | 125 | [8] |

| DDMP | Wood degrading fungi | 0.16 - 5.00 | [9] |

| 4b | C. albicans | MIC of 0.0195 mg/mL | [10] |

| 4e | C. albicans | MIC of 0.0195 mg/mL | [10] |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected this compound Derivatives

| Compound ID | Assay | IC₅₀ (mM) | Reference |

| 4g | DPPH | 0.329 | [2] |

| 4j | DPPH | 0.1941 | [2] |

| BHT (standard) | DPPH | 0.245 | [2] |

| Compound 2 | DPPH | Scavenging rate of 21.5% at 0.6 mg/mL | [4] |

Key Experimental Protocols in Biological Evaluation

To assess the therapeutic potential of 4H-pyran-4-ones, a variety of in vitro assays are employed. The following sections detail the methodologies for key experiments.

CDK2 Kinase Assay

This assay is used to determine the inhibitory effect of a compound on the kinase activity of CDK2. A common method is a luminescence-based assay that measures the amount of ADP produced.

Experimental Protocol: CDK2 Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation: Prepare the kinase buffer, CDK2/Cyclin A enzyme solution, substrate (e.g., Histone H1), ATP solution, and serial dilutions of the test this compound compound.

-

Assay Setup: In a 96-well plate, add the test compound or vehicle control.

-

Enzyme Addition: Add the CDK2/Cyclin A enzyme to each well and pre-incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11][12]

Caspase-3 Activation Assay

This assay is used to measure the induction of apoptosis by quantifying the activity of caspase-3, a key executioner caspase. Flow cytometry is a common method for this analysis.

Experimental Protocol: Caspase-3 Activation Assay (Flow Cytometry)

-

Cell Culture and Treatment: Culture the desired cancer cell line and treat with the this compound compound for a specified duration. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in a staining mix containing a fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK). This inhibitor binds irreversibly to active caspase-3.

-

Incubation: Incubate the cells at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash with a suitable buffer to remove unbound stain.

-

Flow Cytometry Analysis: Resuspend the cells in the wash buffer and analyze using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells with active caspase-3 by measuring the fluorescence intensity.[13][14][15][16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyranone ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the context of antibacterial activity, the fusion of the 4H-pyran ring with different cyclic structures and the presence of specific substituents can significantly influence the potency against various bacterial strains.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The promising anticancer, antimicrobial, and antioxidant activities of this compound derivatives, coupled with a growing understanding of their mechanisms of action, highlight their potential for further development in drug discovery programs. The data and protocols presented in this technical guide serve as a valuable resource for researchers dedicated to advancing the chemistry and therapeutic applications of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novusbio.com [novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. caspase3 assay [assay-protocol.com]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cleaved Caspase-3 Staining Kit (Red) (ab65617) | Abcam [abcam.co.jp]

4H-Pyran-4-one: A Versatile Heterocyclic Scaffold for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one core, a prominent oxygen-containing heterocyclic motif, stands as a cornerstone in synthetic organic chemistry and drug discovery. Its unique electronic and structural features render it a versatile building block for the construction of a diverse array of complex molecules with significant biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Nucleus

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical cyclization reactions to modern multicomponent approaches.

One of the most common methods involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. A notable precursor for the synthesis of the parent γ-pyrone is 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid.[1] The synthesis from chelidonic acid typically involves a decarboxylation step under reflux conditions.[1]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the one-pot synthesis of highly functionalized 4H-pyran derivatives.[2][3][4] These reactions often involve the condensation of an aldehyde, a malononitrile or other active methylene compound, and a β-dicarbonyl compound in the presence of a catalyst.[2] The advantages of MCRs include high atom economy, operational simplicity, and the ability to generate molecular diversity in a time-efficient manner.[4] For instance, a variety of catalysts, including N-methylmorpholine and bio-synthesized ZnO nanoparticles, have been successfully employed to promote these transformations.[2]

Furthermore, functionalization of pre-existing 2-methyl-4-pyrones provides a route to more complex derivatives, such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which are themselves valuable building blocks for conjugated systems.[5][6]

Key Reactions and Transformations

The reactivity of the this compound ring is characterized by its conjugated enone system, which makes it susceptible to both nucleophilic and electrophilic attack, as well as cycloaddition reactions.

Reaction with Nucleophiles: The electrophilic nature of the pyrone ring, particularly at the C2 and C6 positions, allows for reactions with various nucleophiles.[7] This can lead to ring-opening or the formation of substituted products. For example, 2-cyano-6-(trifluoromethyl)-4H-pyran-4-one reacts with N-nucleophiles to yield a wide range of trifluoromethylated compounds, sometimes with substitution of the cyano group.[7]

Cycloaddition Reactions: The diene character of the this compound system enables its participation in Diels-Alder [4+2] cycloaddition reactions. This is a powerful strategy for the construction of complex polycyclic structures.[8]

Conjugate Addition: The α,β-unsaturated ketone moiety readily undergoes 1,6-conjugate addition reactions, providing a pathway for the introduction of substituents at the C6 position.[5][6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

| Spectroscopic Data for Tetrahydro-4H-pyran-4-one | |

| Technique | Key Observations |

| ¹H NMR | Protons at C2 and C6 appear around δ 3.8 ppm (triplet).[9] |

| Protons at C3 and C5 are less affected by the heteroatom.[9] | |

| ¹³C NMR | Carbonyl carbon (C4) signal is observed at approximately δ 207 ppm.[9] |

| Carbons adjacent to the oxygen (C2, C6) resonate around δ 67 ppm.[9] | |

| IR Spectroscopy | A strong C=O stretching vibration is typically observed around 1720 cm⁻¹.[9] |

| A characteristic C-O-C stretching band appears near 1140 cm⁻¹.[9] | |

| Mass Spectrometry | The molecular ion peak (M⁺) for the parent compound is observed at m/z 100.[9] |

Note: Data is for the saturated analogue, Tetrahydro-4H-pyran-4-one, as a representative example.[9]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[10][11]

Anticancer Activity: Numerous 4H-pyran derivatives have demonstrated potent anticancer properties.[10][12] For example, certain derivatives have shown significant cytotoxicity against human colorectal carcinoma (HCT-116) cells.[12][13] The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and the induction of apoptosis via the activation of caspase-3.[12][13]

Antibacterial and Antioxidant Properties: Derivatives of 4H-pyran have also been evaluated for their antibacterial and antioxidant activities.[12][13] Some compounds have exhibited inhibitory activity against Gram-positive bacteria with IC50 values lower than the standard drug ampicillin.[13] Additionally, their radical scavenging capabilities have been demonstrated in assays such as the DPPH assay.[13][14]

The following table summarizes the biological activity of selected 4H-pyran derivatives.

| Biological Activity of Selected 4H-Pyran Derivatives | ||

| Compound Class | Activity | Details |

| 4H-Pyran derivatives (general) | Anticancer, Antimicrobial, Antioxidant | Broad spectrum of activities.[2][11] |

| Specific 4H-pyran derivatives (4d, 4k) | Anticancer (HCT-116 cells) | IC50 values of 75.1 µM and 85.88 µM, respectively.[13] |

| Specific 4H-pyran derivatives (4g, 4j) | Antibacterial (Gram-positive bacteria) | Lower IC50 values than ampicillin.[13] |

| Antioxidant (DPPH scavenging) | Compound 4j was more efficient than BHT.[13] |

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives: [2]

-

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (1 mmol) is prepared.

-

N-methylmorpholine (NMM) is added as a catalyst.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the product is isolated, typically by filtration, and purified.

Synthesis of 2-formyl-3-(5-carboethoxypentyloxy)-6-trimethylacetoxymethyl)-4-pyrone: [15]

-

To a solution of 2.3 g of 2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone in 75 ml of acetone, 4 g of activated manganese dioxide is added.

-

The resulting suspension is stirred for 3 hours.

-

The mixture is then filtered, and the filtrate is evaporated to yield an oil.

-

The oil is purified by chromatography on silica gel to give the final product (1.6 g, 70% yield).[15]

Visualizing Key Processes

Logical Relationship: The Versatility of the this compound Core

Caption: The central role of this compound in synthesis, reactivity, and applications.

Experimental Workflow: Three-Component Synthesis of 4H-Pyrans

Caption: A typical experimental workflow for the synthesis of 4H-pyran derivatives.

References

- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]

- 4. mjbas.com [mjbas.com]

- 5. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives | MDPI [mdpi.com]

- 6. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]